![molecular formula C13H10FNO B121771 4-[[(4-Fluorophenyl)imino]methyl]-phenol CAS No. 3382-63-6](/img/structure/B121771.png)
4-[[(4-Fluorophenyl)imino]methyl]-phenol
説明
The compound 4-[[(4-Fluorophenyl)imino]methyl]-phenol is a Schiff base, which is characterized by a carbon-nitrogen double bond with the nitrogen atom connected to an aryl group, in this case, a 4-fluorophenyl group. Schiff bases like this are typically synthesized through the condensation of an aldehyde or ketone with a primary amine. These compounds are known for their diverse applications in various fields, including their use in the synthesis of polymers, oligomers, and complexes, as well as their potential in luminescence, antioxidant activity, and interactions with DNA bases .
Synthesis Analysis
The synthesis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol and its derivatives involves oxidative polycondensation reactions, often carried out in an aqueous alkaline medium with oxidants such as air oxygen and NaOCl. The reaction conditions are carefully optimized to achieve high yields and desired molecular weights. For instance, oligo-2-[(4-fluorophenyl)imino methylene] phenol (OFPIMP) was synthesized with yields up to 97.70% using NaOCl as the oxidant . The synthesis process is monitored and characterized by various spectroscopic techniques, including FT-IR, UV-Vis, NMR, and elemental analysis .
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray diffraction methods, which reveal the crystalline nature and the spatial arrangement of atoms within the molecule. For example, the crystal structure of a related compound was determined to be monoclinic with specific cell parameters . Density Functional Theory (DFT) calculations are also employed to predict and understand the molecular geometry, electronic structure, and various interactions within the molecule .
Chemical Reactions Analysis
Schiff bases like 4-[[(4-Fluorophenyl)imino]methyl]-phenol can form complexes with metals, which can lead to changes in their thermal stability and potentially enhance their luminescence and nonlinear optical properties. The formation of oligomer-metal complexes has been shown to increase the thermal stability of the oligomer against thermo-oxidative decomposition . Additionally, these compounds can undergo various intermolecular interactions, such as hydrogen bonding, which can influence their physical properties and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-[[(4-Fluorophenyl)imino]methyl]-phenol and its derivatives are closely studied using thermal analysis, solubility tests, and electrochemical measurements. These compounds exhibit semiconductor behavior and have been found to possess higher stability against thermal decomposition compared to their monomeric counterparts . The optical and electronic properties, such as band gaps and molecular orbitals, are investigated using UV-Vis spectroscopy and theoretical calculations, providing insights into their potential applications in electronic devices .
科学的研究の応用
Synthesis and Characterization
- 4-[[(4-Fluorophenyl)imino]methyl]-phenol and its derivatives have been synthesized and characterized using various techniques, revealing their molecular structure and properties. Studies have utilized methods like X-Ray Diffraction (XRD), FTIR, and NMR spectroscopy for this purpose (Güneş Demirtaş et al., 2018), (C. Alaşalvar et al., 2015).
Thermal Properties
- The thermal degradation and stability of oligo-derivatives of 4-[[(4-Fluorophenyl)imino]methyl]-phenol have been analyzed, showing the stability of these compounds against thermo-oxidative decomposition (I. Kaya & M. Gül, 2004), (F. Doğan & I. Kaya, 2007).
Electronic and Optical Properties
- Studies on electronic and optical properties of derivatives of 4-[[(4-Fluorophenyl)imino]methyl]-phenol have been conducted, focusing on aspects like conductivity, band gap, and fluorescence. These studies are significant for understanding the potential application of these compounds in electronic and photonic devices (I. Kaya et al., 2006), (P. Roy et al., 2007).
Molecular Interaction Studies
- Interaction studies with DNA bases and biological molecules have been conducted to explore the chemical activity and potential biomedical applications of these compounds. Such studies offer insights into how these compounds might interact with biological systems and their possible uses in medicine and biochemistry (Enis Güzel et al., 2020), (Bushra Rafique et al., 2022).
Sensor Applications
- These compounds have been employed in the development of sensors, particularly for the detection of ions like zinc and fluoride. This demonstrates their potential in analytical chemistry for environmental monitoring and laboratory analyses (Manik Das et al., 2021), (V. Reena et al., 2013).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H319, H335, H350, and H360 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
4-[(4-fluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNJGDYPPLXJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419857 | |
| Record name | 4-[(4-Fluoroanilino)methylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(4-Fluorophenyl)imino]methyl]-phenol | |
CAS RN |
3382-63-6, 942485-62-3, 1429520-29-5 | |
| Record name | 4-[[(4-Fluorophenyl)imino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3382-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Fluoroanilino)methylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Hydroxy benzylidene) Fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[(E)-((4-Fluorophenyl)imino)methyl]phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ8EYH3XGE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-[(Z)-[(4-Fluorophenyl)imino]methyl]phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA3ZMB9T4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)

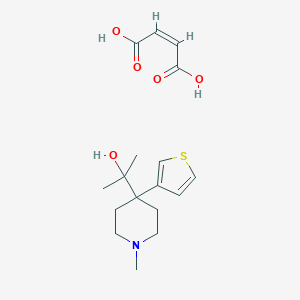
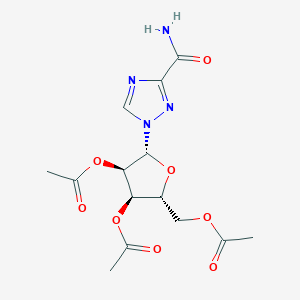
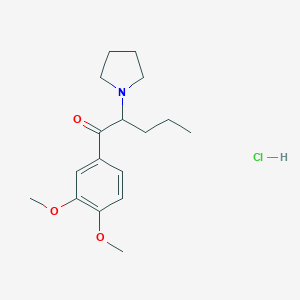
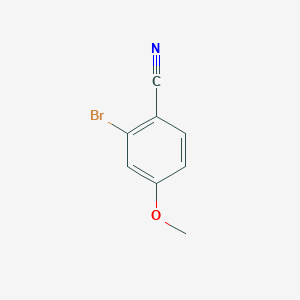
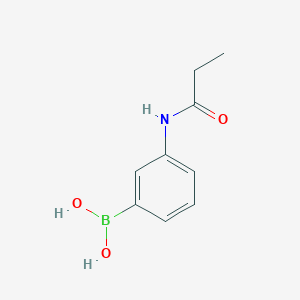



![3-Methyl-2-nitro-9H-pyrido[2,3-B]indole](/img/structure/B121724.png)

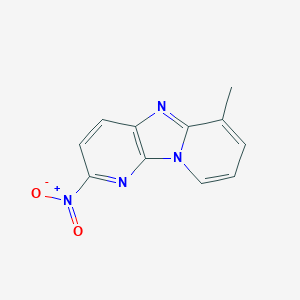
![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)